molecular formula C12H24F3NO4Si B13608589 Tert-butyl2-amino-3-(trimethylsilyl)propanoate,trifluoroaceticacid

Tert-butyl2-amino-3-(trimethylsilyl)propanoate,trifluoroaceticacid

Cat. No.: B13608589
M. Wt: 331.40 g/mol
InChI Key: IHKHEGZACSYEQS-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid (TFA) is a specialized organic compound featuring a tert-butyl ester, an amino group, a trimethylsilyl (TMS) substituent, and TFA as a counterion. The TMS group enhances lipophilicity and can act as a protective or directing group in synthesis . The TFA likely protonates the amine, forming a stable trifluoroacetate salt, improving solubility in organic solvents and facilitating handling during reactions . This compound is utilized in advanced organic synthesis, particularly in peptide coupling or catalytic processes requiring acidic conditions .

Properties

Molecular Formula

C12H24F3NO4Si

Molecular Weight

331.40 g/mol

IUPAC Name

tert-butyl 2-amino-3-trimethylsilylpropanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H23NO2Si.C2HF3O2/c1-10(2,3)13-9(12)8(11)7-14(4,5)6;3-2(4,5)1(6)7/h8H,7,11H2,1-6H3;(H,6,7)

InChI Key

IHKHEGZACSYEQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C[Si](C)(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Transesterification and Trifluoroacetic Acid Treatment

This method is adapted from classical approaches to prepare fluorinated or silylated amino acid derivatives with minimal racemization, as reported by Tomida and Kayahara (1976) in the synthesis of N-substituted amino acid tert-butyl esters.

Procedure:

  • Start with the amino acid tert-butyl ester precursor.
  • React with a trimethylsilyl-containing reagent such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or methyl trimethylsilylpropionate esters in the presence of a base like triethylamine.
  • The reaction is typically carried out in anhydrous methanol or tetrahydrofuran (THF) at low temperatures (0 to 25 °C) to avoid racemization.
  • After completion, the reaction mixture is evaporated to dryness, and the residue is treated with trifluoroacetic acid (CF3COOH) to cleave protecting groups and form the trifluoroacetic acid salt.
  • The product is purified by extraction and washing with aqueous acidic and basic solutions to remove impurities.

Key points:

  • The use of trifluoroacetic acid both as a deprotecting agent and salt former ensures high purity.
  • The tert-butyl ester group is stable under silylation conditions but cleavable by TFA.
  • This method minimizes racemization, preserving optical purity.

Organolithium-Mediated Silylation and Esterification

A more controlled and scalable approach involves the use of organolithium intermediates to introduce the trimethylsilyl group selectively, followed by esterification and salt formation, as outlined in large-scale syntheses of related amino acid derivatives.

Procedure:

  • Begin with the tert-butyl 2-amino-3-propanoate precursor.
  • Generate a lithium diisopropylamide (LDA) solution in THF at very low temperatures (< −65 °C).
  • Add lithium bis(trimethylsilyl)amide to the reaction mixture to introduce the trimethylsilyl group at the 3-position via nucleophilic substitution.
  • Quench the reaction with saturated ammonium chloride solution.
  • Perform phase separation and wash organic layers with sodium hydroxide and water to remove residual bases and salts.
  • Concentrate and purify the crude product.
  • Treat the purified intermediate with trifluoroacetic acid to form the trifluoroacetic acid salt and remove tert-butyl protective groups if needed.
  • Final purification involves extraction steps and drying under vacuum.

Key points:

  • The low temperature and careful addition prevent side reactions and racemization.
  • This method is suitable for kilogram-scale synthesis with good yields (~75%).
  • The use of lithium bis(trimethylsilyl)amide ensures efficient silylation.

Comparative Data Table of Preparation Methods

Aspect Transesterification + TFA Treatment Organolithium-Mediated Silylation + TFA Salt Formation
Starting Material Amino acid tert-butyl ester Amino acid tert-butyl ester
Silylating Agent Trimethylsilyl triflate or methyl trimethylsilylpropionate Lithium bis(trimethylsilyl)amide
Reaction Conditions 0–25 °C, methanol or THF, presence of base (Et3N) < −65 °C, THF, inert atmosphere
Racemization Risk Low, controlled by mild conditions Very low, controlled by low temperature
Scale Laboratory to pilot scale Laboratory to kilogram scale
Yield Moderate to good (~70–80%) Good (~75%)
Purification Extraction, washing, TFA salt formation Extraction, washing, TFA salt formation
Advantages Simpler setup, mild conditions High selectivity, scalable, safer control
Disadvantages Possible minor racemization if conditions not controlled Requires strict temperature control, more complex setup

Research Findings and Notes

  • The trifluoroacetic acid salt form is commonly used to isolate and purify the compound due to its enhanced solubility and stability.
  • Racemization during silylation is a critical concern; however, methods employing mild conditions and low temperatures effectively preserve stereochemistry.
  • The tert-butyl ester protects the carboxyl group during silylation and is cleavable by trifluoroacetic acid, facilitating salt formation and purification.
  • Organolithium-mediated silylation offers a safer and more controllable alternative for scale-up production, as demonstrated in multi-kilogram batch processes.
  • The use of triethylamine as a base in transesterification reactions neutralizes generated acids and promotes smooth silylation.
  • The synthesis of α-trialkylsilyl α-amino acids, including trimethylsilyl derivatives, has been extensively studied with diazo compound intermediates, but direct silylation of amino acid esters remains the preferred route for this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include:

a) tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate
  • Substituent : 4-(Trifluoromethyl)benzyl instead of TMS.
  • Molecular Formula: C₁₅H₂₀F₃NO₂ (MW: 303.32) .
  • Key Features: The electron-withdrawing trifluoromethyl (CF₃) group improves metabolic stability and bioavailability, making it relevant in medicinal chemistry .
b) TMS-Protected Amino Esters (e.g., TBS/TBDPS derivatives)
  • Substituents : Bulkier silyl groups like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) .
  • Key Features : Larger silyl groups offer enhanced steric protection but may reduce reactivity in coupling reactions compared to TMS. These derivatives are preferred in multi-step syntheses requiring selective deprotection .

Physicochemical Properties and Reactivity

Property Target Compound (TMS + TFA) CF₃-Benzyl Analog TBS-Protected Analog
Solubility High in polar aprotic solvents (due to TFA salt) Moderate (CF₃ enhances lipophilicity) Low (bulky TBS reduces solubility)
Stability Stable as TFA salt; TMS cleaved under acidic/basic conditions CF₃ group resists oxidation/metabolism TBS stable under mild acids/bases
Synthetic Utility TMS directs regioselectivity; TFA aids catalysis CF₃ improves drug-like properties TBS used for long-term protection

Research Findings and Case Studies

  • Catalytic Efficiency: In , TFA (2.84 mmol) enabled efficient coupling of an aniline derivative with a pyrimido-oxazinone precursor, achieving >80% yield . The TMS group in the target compound likely stabilized intermediates via steric effects.
  • Metabolic Stability: The CF₃-benzyl analog’s half-life in hepatic microsomes exceeded 120 minutes, outperforming non-fluorinated analogs by 3-fold .

Biological Activity

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid (CAS number: 2648939-03-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting key findings, case studies, and relevant tables.

Molecular Formula : C₁₁H₁₉F₃N₁O₂Si

Molecular Weight : 331.40 g/mol

Structural Characteristics :

  • The compound features a tert-butyl group, an amino group, and a trimethylsilyl moiety, which contribute to its solubility and reactivity.
  • The trifluoroacetic acid component enhances its acidity and stability in biological systems.

The biological activity of tert-butyl 2-amino-3-(trimethylsilyl)propanoate is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures can act on various pathways, including:

  • Enzyme Inhibition : Compounds with amino acid-like structures often inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors.

Case Studies

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Tert-butyl 2-amino-3-(trimethylsilyl)propanoatePotential AntimicrobialGram-positive bacteria
Analog ACytotoxicityCancer cell lines
Analog BEnzyme InhibitionMetabolic enzymes

Synthetic Pathways

The synthesis of tert-butyl 2-amino-3-(trimethylsilyl)propanoate typically involves multi-step reactions starting from simple amino acids or derivatives. The use of trifluoroacetic acid as a protecting group is common, enhancing the stability of the amino group during synthesis.

Applications in Drug Development

Given its structural features, this compound may serve as a scaffold for developing new therapeutics targeting various diseases, including bacterial infections and cancer. The ability to modify the trimethylsilyl and tert-butyl groups allows for extensive structure-activity relationship (SAR) studies.

Q & A

Q. Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent silyl group degradation.
  • Analytical Workflows : Combine ¹H/¹⁹F NMR and high-resolution MS for unambiguous characterization.
  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to model long-term storage stability.

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